molecular formula C9H8N4O4S2 B14567524 1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole CAS No. 61532-41-0

1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole

Cat. No.: B14567524
CAS No.: 61532-41-0
M. Wt: 300.3 g/mol
InChI Key: SSILMTLLSWVCTR-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This involves the oxidation of imidazole derivatives.

    Dehydrogenation of imidazolines: This method involves the removal of hydrogen atoms from imidazolines to form imidazoles.

    From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or amines.

    Marckwald synthesis: This involves the reaction of glyoxal with ammonia and formaldehyde.

    Amino nitrile synthesis: This involves the reaction of amino nitriles with aldehydes and ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. High-performance liquid chromatography (HPLC) is commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and thiophene sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

Scientific Research Applications

1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to antimicrobial effects. The thiophene ring and imidazole moiety also contribute to its binding affinity and specificity for various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for specific interactions with biological targets, making it a promising candidate for further research and development .

Properties

CAS No.

61532-41-0

Molecular Formula

C9H8N4O4S2

Molecular Weight

300.3 g/mol

IUPAC Name

1-methyl-5-nitro-2-[(5-nitrothiophen-2-yl)sulfanylmethyl]imidazole

InChI

InChI=1S/C9H8N4O4S2/c1-11-6(10-4-7(11)12(14)15)5-18-9-3-2-8(19-9)13(16)17/h2-4H,5H2,1H3

InChI Key

SSILMTLLSWVCTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CSC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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